molecular formula C18H28N2O B5745961 1-(4-butylbenzoyl)-4-propylpiperazine

1-(4-butylbenzoyl)-4-propylpiperazine

Cat. No. B5745961
M. Wt: 288.4 g/mol
InChI Key: HDFPHPVKLYFZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-butylbenzoyl)-4-propylpiperazine, commonly known as BZP, is a psychoactive compound that belongs to the piperazine family. It was first synthesized in the 1970s as a potential treatment for hypertension, but its psychoactive effects were later discovered. BZP is now widely used as a recreational drug due to its euphoric and stimulant properties. However, in recent years, there has been an increasing interest in BZP's potential therapeutic uses, particularly in the field of neuroscience.

Mechanism of Action

BZP's mechanism of action is not fully understood, but it is believed to involve the modulation of several neurotransmitters, including serotonin, dopamine, and norepinephrine. BZP has been shown to increase the release of these neurotransmitters, leading to its stimulant and euphoric effects. BZP also has an inhibitory effect on the reuptake of these neurotransmitters, leading to a prolonged effect.
Biochemical and Physiological Effects:
BZP has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to the release of several stress hormones, including cortisol and adrenaline. BZP's effects on the central nervous system include increased alertness, wakefulness, and euphoria. However, prolonged use of BZP has been shown to lead to several adverse effects, including anxiety, insomnia, and addiction.

Advantages and Limitations for Lab Experiments

BZP has several advantages for use in lab experiments, including its high affinity for serotonin receptors and its ability to modulate several neurotransmitters. BZP can be used to study the effects of serotonin on the central nervous system and its role in several psychiatric disorders. However, BZP's psychoactive effects can also be a limitation, as it can be difficult to separate its effects on neurotransmitters from its effects on behavior.

Future Directions

There are several future directions for the study of BZP, including its potential therapeutic uses in the treatment of psychiatric disorders. Further research is needed to fully understand BZP's mechanism of action and its effects on neurotransmitters. Additionally, the development of selective BZP analogs may lead to the discovery of more effective treatments for psychiatric disorders. Finally, the study of BZP's effects on the immune system and inflammation may lead to its use in the treatment of autoimmune disorders.

Synthesis Methods

BZP can be synthesized in several ways, but the most common method involves the reaction of 1-benzoyl-4-phenylpiperazine with n-butylamine and propylamine. This reaction results in the formation of BZP as a white crystalline powder. The purity of the synthesized BZP can be improved through recrystallization and other purification methods.

Scientific Research Applications

BZP has been widely studied for its potential therapeutic uses, particularly in the field of neuroscience. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in several physiological processes, including mood regulation, cognition, and perception. BZP's interaction with the 5-HT2A receptor has led to its investigation as a potential treatment for several psychiatric disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

(4-butylphenyl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-3-5-6-16-7-9-17(10-8-16)18(21)20-14-12-19(11-4-2)13-15-20/h7-10H,3-6,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFPHPVKLYFZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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